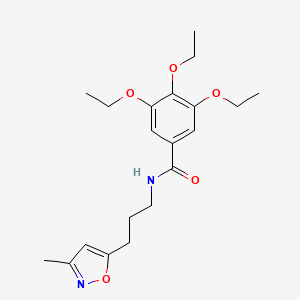
3,4,5-triethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4,5-triethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide” is a chemical compound that has garnered significant interest among researchers in various fields. It contains an isoxazole moiety, which is a five-membered heterocyclic compound commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazoles, including the isoxazole moiety in the given compound, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular formula of “3,4,5-triethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide” is C20H28N2O5. It contains an isoxazole ring, which is a five-membered heterocyclic compound .Chemical Reactions Analysis
The synthesis of isoxazoles, including the isoxazole moiety in the given compound, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
The molecular weight of “3,4,5-triethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide” is 376.453. Further physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Antihyperglycemic Agents
A study on benzamide derivatives explored their potential as antidiabetic agents, identifying specific compounds with promising antihyperglycemic properties. This research highlights the exploration of benzamide derivatives in the treatment of diabetes mellitus (Nomura et al., 1999).
Stearoyl-CoA Desaturase-1 Inhibitors
Another study focused on the development of benzamide derivatives as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a critical enzyme in lipid metabolism. This research identified compounds with potent inhibitory effects on SCD-1, which could contribute to therapeutic strategies against metabolic diseases (Uto et al., 2009).
Biological Evaluation of Sulfamethoxazole Derivatives
Sulfamethoxazole derivatives were designed, synthesized, and evaluated for their analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. This study exemplifies the multidisciplinary research approaches applied to benzamide derivatives for various therapeutic purposes (Sahoo et al., 2020).
Anticonvulsant Activity and Toxicity
Research on the anticonvulsant activity and toxicity of specific benzamide derivatives provided insights into their potential as treatments for epilepsy. The study correlated the chemical structure with biological activity, advancing the understanding of how these compounds could be optimized for therapeutic use (Jackson et al., 2012).
Anti-Fibrosis Drug Development
Investigations into the pharmacokinetics, tissue distribution, and metabolic pathways of a novel ALK5 inhibitor highlighted the potential of benzamide derivatives in treating fibrotic diseases. This research underscores the role of these compounds in developing anti-fibrotic therapies (Kim et al., 2008).
Zukünftige Richtungen
The future directions for “3,4,5-triethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide” could involve further exploration of its potential applications in various fields, given the significant interest it has garnered among researchers. Additionally, the development of new eco-friendly synthetic strategies for isoxazole synthesis could be a potential area of research .
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-5-24-17-12-15(13-18(25-6-2)19(17)26-7-3)20(23)21-10-8-9-16-11-14(4)22-27-16/h11-13H,5-10H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFWKUUCAVAOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2816637.png)


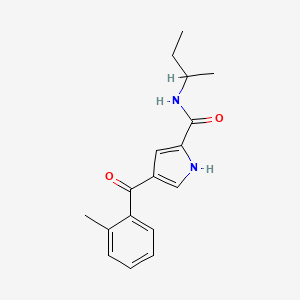
![2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2816643.png)
![N-cyclopentyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816644.png)
![1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2816645.png)
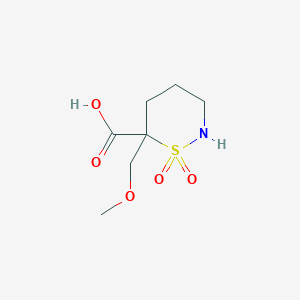

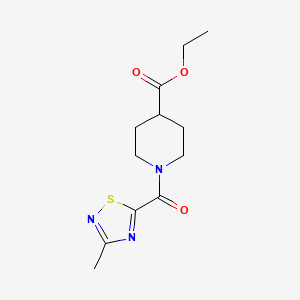

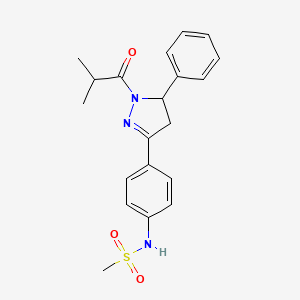

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-3-nitrobenzenesulfonamide](/img/structure/B2816659.png)